molecular formula C18H18ClN7O3S B12751996 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide CAS No. 94771-99-0

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide

Cat. No.: B12751996
CAS No.: 94771-99-0
M. Wt: 447.9 g/mol
InChI Key: MCLRSKQPGOQPMO-UHFFFAOYSA-N
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Description

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide is a complex organic compound with the molecular formula C18H18ClN7O3S . This compound is known for its unique structure, which includes a tetrazole ring, a dimethoxyphenyl group, and a chlorophenyl group. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

The synthesis of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated equipment to maintain consistency and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2H-Tetrazole-2-acetic acid derivatives with different substituents on the phenyl ring.
  • Compounds with similar tetrazole structures but different side chains.
  • Other hydrazide derivatives with varying functional groups.

This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.

Properties

94771-99-0

Molecular Formula

C18H18ClN7O3S

Molecular Weight

447.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]thiourea

InChI

InChI=1S/C18H18ClN7O3S/c1-28-14-8-3-11(9-15(14)29-2)17-22-25-26(24-17)10-16(27)21-23-18(30)20-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,21,27)(H2,20,23,30)

InChI Key

MCLRSKQPGOQPMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NNC(=S)NC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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